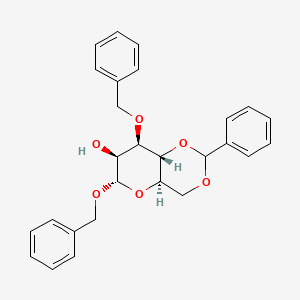

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex organic compound with the molecular formula C27H28O6 and a molecular weight of 448.51 g/mol . This compound is often used in biochemical research and has applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside. The process includes benzylation and benzylidene acetal formation. Common reagents used in these reactions include benzyl bromide and benzaldehyde, often in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce deprotected mannopyranosides .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C27H28O6

- Molecular Weight : 448.51 g/mol

- CAS Number : 62774-16-7

The compound features multiple benzyl groups and a benzylidene acetal structure, which contributes to its reactivity and interaction with biological systems. Its structural similarity to mannose allows it to engage with mannose-binding proteins, influencing various cellular processes.

Chemistry

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for:

- Synthesis of Complex Molecules : It is utilized in the development of more complex glycosides and oligosaccharides.

- Glycosylation Reactions : The compound is investigated for its role in glycosylation reactions, where it can act as a donor to form glycosidic bonds with various acceptors. Studies show that it exhibits selective reactivity in these reactions, influenced by its protective benzylidene groups .

Biology

In biological research, this compound has been studied for its effects on carbohydrate metabolism and enzyme interactions:

- Inhibition of Glycosidases : this compound can competitively bind to the active sites of glycosidases, potentially impacting carbohydrate breakdown pathways. This property makes it a candidate for exploring metabolic disorders related to carbohydrate metabolism.

- Cellular Signaling : Given its mannose-like structure, it may influence signaling pathways mediated by mannose receptors involved in immune responses and cell adhesion. Preliminary studies suggest that it could modulate immune cell interactions and responses .

Industrial Applications

The compound is also recognized for its potential applications in the production of fine chemicals:

- Intermediate in Organic Synthesis : It is employed as an intermediate in the synthesis of various pharmaceuticals and biochemicals due to its ability to undergo multiple chemical transformations.

- Production of Fine Chemicals : Its unique reactivity allows for the production of specialty chemicals that are pivotal in various industrial processes .

Inhibition Studies

Research has demonstrated the inhibitory effects of benzyl derivatives on specific enzymes:

- A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments .

- In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications .

Cell Viability Tests

Experimental data indicates that the compound may influence cell viability:

Mécanisme D'action

The mechanism of action for Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and benzyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside: Similar structure but lacks the 3-O-benzyl group.

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar protective groups but different sugar moiety.

Uniqueness

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to its specific arrangement of benzyl and benzylidene groups, which provide distinct steric and electronic properties. These properties make it particularly useful in synthetic chemistry and biochemical research .

Activité Biologique

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex organic compound with significant implications in biochemical research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C27H28O6

- Molecular Weight : 448.51 g/mol

- CAS Number : 62774-16-7

The compound features multiple benzyl groups and a benzylidene acetal structure, which contributes to its unique reactivity and interaction with biological systems. Its structural similarity to mannose allows it to engage with mannose-binding proteins, influencing various cellular processes.

This compound operates primarily through interactions with glycosidases and other carbohydrate-binding proteins. These interactions can lead to:

- Inhibition of Glycosidases : The compound can competitively bind to the active sites of glycosidases, potentially impacting their activity in metabolic pathways related to carbohydrate breakdown.

- Influence on Cellular Processes : Given its mannose-like structure, it may affect signaling pathways mediated by mannose receptors, which are involved in immune responses and cell adhesion.

Case Studies and Experimental Data

-

Inhibition Studies :

- A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments .

- In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications .

- Cell Viability Tests :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside | Lacks the 3-O-benzyl group | Different selectivity in glycosylation reactions |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside | Methyl group at position 3 | Enhanced solubility and altered reactivity |

Propriétés

IUPAC Name |

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-RWCFRXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.